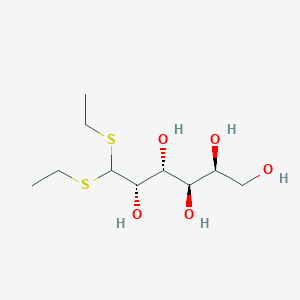
(2S,3R,4R,5S)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4R,5S)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol is a complex organic compound characterized by its multiple hydroxyl groups and ethylsulfanyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol typically involves multi-step organic reactions. One possible route could include the protection of hydroxyl groups, followed by the introduction of ethylsulfanyl groups through nucleophilic substitution reactions. The final step would involve deprotection to yield the desired compound. Reaction conditions such as temperature, solvent, and catalysts would be optimized to maximize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps as in the laboratory synthesis. The process would be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.
化学反应分析
Types of Reactions
(2S,3R,4R,5S)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, (2S,3R,4R,5S)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to modulate specific biological pathways, offering potential benefits in treating certain diseases.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes. Its multiple functional groups make it a valuable component in various industrial applications.
作用机制
The mechanism of action of (2S,3R,4R,5S)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol would depend on its specific interactions with molecular targets. Potential pathways could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism of action.
相似化合物的比较
Similar Compounds
Similar compounds to (2S,3R,4R,5S)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol include other polyhydroxylated compounds with sulfur-containing substituents. Examples include:
- 1,2,3,4,5-pentol derivatives with different alkylthio groups.
- Hexane-1,2,3,4,5-pentol with various functional group modifications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of ethylsulfanyl groups. These features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
属性
IUPAC Name |
(2S,3R,4R,5S)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7+,8+,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOYCPDACQXQRS-KDXUFGMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(C(CO)O)O)O)O)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7788564.png)
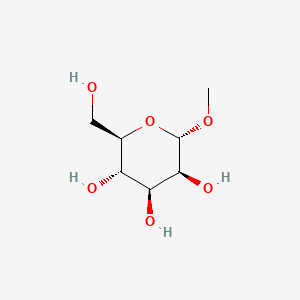
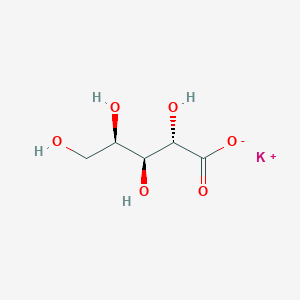
![2-[(Dimethylamino)methylene]indan-1-one](/img/structure/B7788581.png)
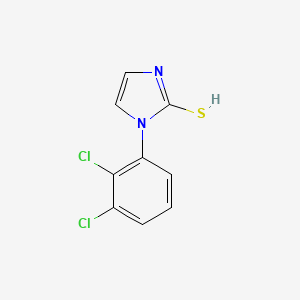
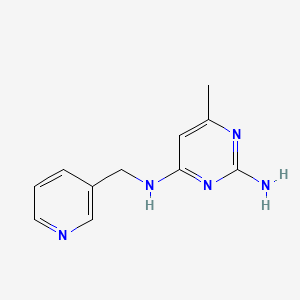
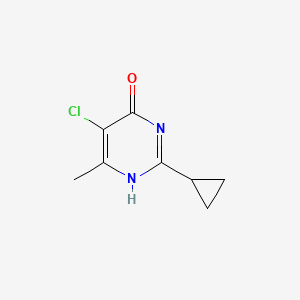
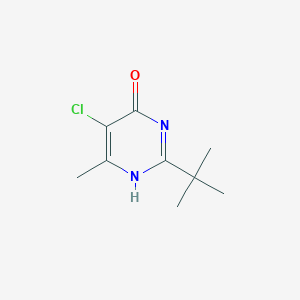
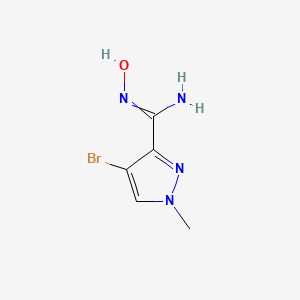
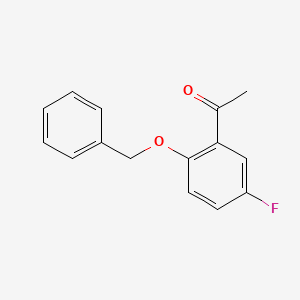
![2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B7788635.png)
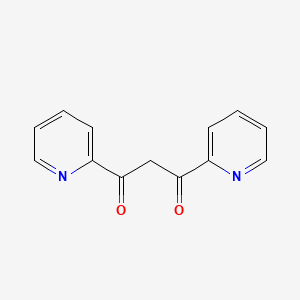
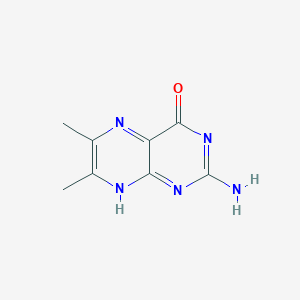
![[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE](/img/structure/B7788665.png)
